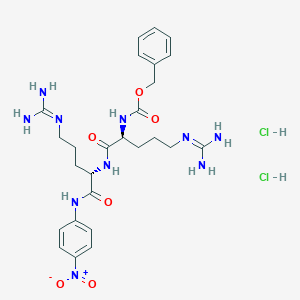
5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole
Vue d'ensemble
Description
This would involve identifying the compound’s functional groups and structural features. In this case, the compound is a benzodiazole with additional pyrimidine and phenyl groups, and it has two fluorine substitutions.
Synthesis Analysis
This would involve looking at the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This would involve studying the compound’s molecular geometry, bond lengths and angles, and conformational isomers. Techniques such as X-ray crystallography or NMR spectroscopy might be used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could involve looking at its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique
Antitumor Activity
5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole derivatives have been extensively researched for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles were studied and found to exhibit potent cytotoxicity in vitro against certain human breast cell lines. Notably, a compound from this series, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was highlighted for its broad-spectrum potency against a panel of cancer cell lines and was the focus of pharmaceutical and preclinical development due to its unique properties, such as not producing exportable metabolites in the presence of sensitive cells and not compromising the induction of crucial cytochrome P450 CYP1A1 (Hutchinson et al., 2001).
Aurora A Kinase and KSP Inhibitory Activities
Benzimidazole derivatives bearing the 5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole structure were synthesized and tested for their anticancer activity and inhibitory activity against Aurora A kinase and kinesin spindle protein (KSP). Notably, compounds within this series displayed marked results comparable with standard drugs and demonstrated potent dual KSP and Aurora A kinase inhibition (El‐All et al., 2015).
Fungicidal Activity
A series of 5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole derivatives were synthesized and assessed for their fungicidal activities, particularly against Botrytis cinerea and Sclerotinia sclerotiorum. These compounds exhibited excellent fungicidal activities, with some demonstrating notable activity against both fungi. A docking study revealed the potential interaction modes of these compounds with target proteins, offering insights into their fungicidal mechanism of action (Changxing et al., 2021).
Antimicrobial and Antifungal Activity
Certain benzothiazole derivatives of pyrimidines, acrylonitriles, and coumarins, structurally related to the 5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole, have been synthesized and evaluated for their antimicrobial and antifungal activities. These derivatives have demonstrated activity against various strains of bacteria and fungi, with some compounds being comparable to standard drugs (Youssef et al., 2006).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also involve studying its safety data sheet (SDS).
Orientations Futures
This would involve looking at potential applications for the compound and areas for further research.
Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. This is a general approach and may not apply to all compounds.
Propriétés
IUPAC Name |
5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4/c18-12-6-14-15(7-13(12)19)23-17(22-14)11-8-20-16(21-9-11)10-4-2-1-3-5-10/h1-9H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBZBPSXDOHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=CC(=C(C=C4N3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)
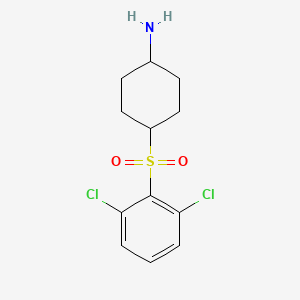
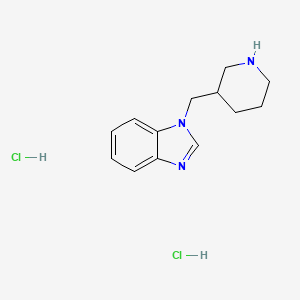
![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)
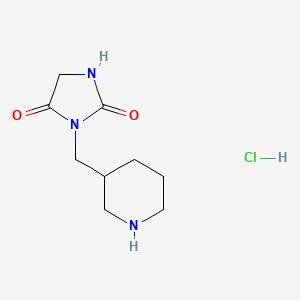
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)
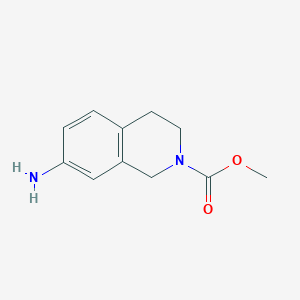
amine hydrochloride](/img/structure/B1430087.png)
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)
